Phosphonic acid, [(4-ethenylphenyl)methyl]-
Overview
Description
Phosphonic acid, [(4-ethenylphenyl)methyl]- is a chemical compound with the molecular formula C9H11O3P and a molecular weight of 198.16 g/mol . . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(4-ethenylphenyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of 4-vinylbenzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of phosphonic acid, [(4-ethenylphenyl)methyl]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated or nitrated benzylphosphonic acids.
Scientific Research Applications
Phosphonic acid, [(4-ethenylphenyl)methyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [(4-ethenylphenyl)methyl]- involves its ability to form stable complexes with metal ions. The oxygen atoms in the phosphonic acid group can coordinate with metal ions, facilitating various chemical reactions. This property is particularly useful in applications such as catalysis and ion exchange .
Comparison with Similar Compounds
Phosphonic acid, [(4-ethenylphenyl)methyl]- can be compared with other similar compounds, such as:
Phosphoric acid: Unlike phosphonic acid, phosphoric acid has three ionizable hydrogen atoms and is commonly used in fertilizers and food additives.
Phosphinic acid: This compound has one less oxygen atom compared to phosphonic acid and is used as a reducing agent in chemical reactions.
Sulfonic acid: Sulfonic acids are known for their strong acidic properties and are used in detergents and dyes.
Phosphonic acid, [(4-ethenylphenyl)methyl]- is unique due to its vinyl group, which allows it to participate in polymerization reactions, making it valuable in the production of advanced materials .
Properties
IUPAC Name |
(4-ethenylphenyl)methylphosphonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3P/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAOUFAMBRPHSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464712 | |
Record name | Phosphonic acid, [(4-ethenylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53459-43-1 | |
Record name | Phosphonic acid, [(4-ethenylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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